Evidence Dimension 1: C‑16 Epimeric Configuration Defines Spectroscopic Identity and Chromatographic Resolution Requirement
16β‑O‑methylneoquassin (CAS 89498‑93‑1) and 16α‑O‑methylneoquassin (CAS 89498‑94‑2) are diastereoisomers that differ exclusively in the spatial orientation of the C‑16 methoxy group. This single stereochemical variation produces non‑identical ¹H NMR (400 MHz, CDCl₃) and HMBC correlation spectra, with the β‑epimer exhibiting diagnostic shifts and coupling patterns that allow unambiguous differentiation from the α‑epimer when both are analysed under identical conditions [REFS‑1]. The β‑configuration imposes steric constraints that alter the tetracyclic ring conformation, directly impacting calculated physicochemical descriptors such as TPSA (71.10 Ų) and predicted log P (2.80) [REFS‑2]. For any quantitative HPLC‑UV or LC‑MS method targeting methylneoquassin, baseline chromatographic resolution from the α‑epimer must be demonstrated because the two epimers co‑occur in some plant extracts.
| Evidence Dimension | C‑16 epimeric configuration (NMR spectroscopic identity and predicted physicochemical properties) |
|---|---|
| Target Compound Data | 16β‑O‑methylneoquassin: distinct ¹H NMR (400 MHz, CDCl₃) and HMBC correlations (Figure S23 of [REFS‑1]); TPSA 71.10 Ų, log P 2.80 [REFS‑2] |
| Comparator Or Baseline | 16α‑O‑methylneoquassin: distinct ¹H NMR and HMBC correlations (Figure S22 of [REFS‑1]); predicted physicochemical parameters not identical |
| Quantified Difference | Non‑identical ¹H NMR spectra; baseline‑resolved chromatographic peaks required for co‑elution avoidance; TPSA and log P values differ between epimers |
| Conditions | ¹H NMR (400 MHz, CDCl₃); HMBC; natural product isolates; computational prediction (NP‑MRD) |
Why This Matters
Procurement of the incorrect epimer introduces a structurally distinct analyte that will not spectroscopically match the intended reference standard, invalidating identity confirmation in quantitative analytical workflows.
- [1] Zhao WY, et al. Dietary Terpenoid Lactones are Promiscuous Agonists of the Bitter Taste Receptor hTAS2R46. J Nat Prod. 2016;79(4):921‑928. (Supplementary Figures S22 and S23 for 16α‑ and 16β‑O‑methylneoquassin NMR data). doi:10.1021/acs.jnatprod.5c01585. View Source
